molecular formula C19H28N2O4 B1629228 Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate CAS No. 405057-76-3

Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate

Cat. No. B1629228
CAS RN: 405057-76-3
M. Wt: 348.4 g/mol
InChI Key: IGHROSQZBYLAIY-UHFFFAOYSA-N
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Description

“Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate” is a chemical compound with the CAS Number: 405057-76-3 . It has a molecular weight of 348.44 and its IUPAC name is benzyl 4- [ (tert-butoxycarbonyl) (methyl)amino]-1-piperidinecarboxylate . The compound is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-10-12-21(13-11-16)18(23)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3 . This code provides a specific textual identifier for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . The compound’s molecular formula is C19H28N2O4 .

Scientific Research Applications

Chemical Properties

“Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate” has a molecular weight of 348.44 and a molecular formula of C19H28N2O4 . It is a white to yellow solid with a storage temperature of 2-8°C .

Synthesis of SIRT2 Inhibitors

This compound is used as a reactant in the synthesis of SIRT2 inhibitors . SIRT2 is a member of the sirtuin family of proteins, which are involved in various biological processes including aging, transcription, apoptosis, inflammation, and stress resistance.

Synthesis of Melanin-Concentrating Hormone Receptor 1 Antagonists

It is also used in the synthesis of melanin-concentrating hormone receptor 1 (MCHR1) antagonists . MCHR1 is a protein that in humans is encoded by the MCHR1 gene. Antagonists of MCHR1 are being researched for their potential use in the treatment of obesity and anxiety.

Synthesis of Bradykinin hB2 Receptor Antagonists

The compound is a reactant for the synthesis of bradykinin hB2 receptor antagonists . Bradykinin hB2 receptor is a G-protein coupled receptor for bradykinin, a potent vasodilator. Antagonists of this receptor could have potential therapeutic applications in conditions like hypertension and inflammatory diseases.

Synthesis of Neurokinin-1 Receptor Ligands

“Benzyl 4-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate” is used in the synthesis of neurokinin-1 (NK1) receptor ligands . NK1 receptors have been implicated in a variety of biological processes, including pain perception and depression. Ligands that bind to these receptors could have potential therapeutic applications in these areas.

Role in Opioid Crisis

Interestingly, a related compound, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (1-boc-4-AP), has been identified as one of the precursors in the most common synthesis of fentanyl , a potent opioid that has contributed significantly to the opioid crisis in North America .

Safety and Hazards

The safety information available indicates that this compound should be handled with caution. The compound is associated with the signal word “Warning” and is represented by the exclamation mark pictogram . For more detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

benzyl 4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)16-10-12-21(13-11-16)18(23)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGHROSQZBYLAIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609774
Record name Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405057-76-3
Record name Phenylmethyl 4-[[(1,1-dimethylethoxy)carbonyl]methylamino]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=405057-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 4-[(tert-butoxycarbonyl)(methyl)amino]piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of commercially available 4-oxo-piperidine-1-carboxylic acid benzyl ester (4.67 g, 20 mmol) and methylamine (8 M in EtOH, 12.5 mL, 100 mmol) in dioxane (total volume of 100 mL) is stirred at r.t. for 15 min. NaBHAc3 (6.4 g, 30 mmol) is added and the mixture is stirred for 15 h. The mixture is quenched with 1 M aq. NaOH (30 mL) and stirred at r.t. for 30 min. The mixture is diluted with water (50 mL) and extracted with CH2Cl2 (3×75 mL). The organic extracts are dried (Na2SO4), filtered and evaporated. The residue is dissolved in ether (200 mL) and TEA (1.4 mL, 10 mmol) and, subsequently, a solution of di-tert.butyl-dicarbonat (3.82 g, 17.5 mmol) in ether (10 mL) are added. The mixture is stirred at r.t. for 15 h and quenched with 1 M aq. NaOH (30 mL). The phases are separated and the organic phase is washed with 1 M aq. NaOH (30 mL), 1 M aq. KHSO4 (2×30 mL) and sat. aq. NaCl (30 mL). The organic phase is dried (Na2SO4), filtered and evaporated to provide the title compound.
Quantity
4.67 g
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
TEA
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
3.82 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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